![molecular formula C24H27NO3 B1385605 N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline CAS No. 1040687-30-6](/img/structure/B1385605.png)
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application in Hydrogen Peroxide Detection
One application of derivatives related to N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline is in the detection of hydrogen peroxide. N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline derivatives, which share structural similarities, have been synthesized and evaluated for use as hydrogen donors in photometric determination of hydrogen peroxide in the presence of peroxidase. These compounds demonstrate high absorbances at visible wavelengths, indicating their potential utility in hydrogen peroxide detection (Tamaoku et al., 1982).
Infrared Spectroscopic and Theoretical Studies
Another relevant area is the infrared spectroscopic and theoretical studies of N-phenoxyethylanilines and their derivatives. Studies of N-(2-phenoxyethyl)aniline and its derivatives have provided insights into their vibrational, geometrical, and electronic properties. These studies are crucial in understanding the conformational and chemical behavior of these compounds (Finazzi et al., 2003).
Antibacterial and Enzyme Inhibition Studies
Derivatives of this compound have also been explored for their biological activities. Studies on N'-Substituted Benzylidene-2-(2, 4-Dimethylphenoxy) Acetatohydrazides, which are structurally related, have shown potential in antibacterial and anti-enzymatic activities. This implies possible applications in the development of new antibacterial agents and enzyme inhibitors (Aziz‐ur‐Rehman et al., 2014).
Anticonvulsant Activity Evaluation
Compounds structurally similar to this compound have been synthesized and evaluated for their anticonvulsant activities. N-(2,5-dimethylphenoxy)- and N-[(2,3,5-trimethylphenoxy)alkyl]aminoalkanols have shown significant activity in standard anticonvulsant tests, suggesting potential applications in the development of new anticonvulsant drugs (Waszkielewicz et al., 2015).
Synthesis and Characterization in Materials Chemistry
In the field of materials chemistry, derivatives of this compound have been synthesized and characterized for various applications. For instance, the electrochemical synthesis of novel polymers based on aniline derivatives in aqueous solutions has been explored, highlighting potential applications in the development of new materials for electronic devices (Shahhosseini et al., 2016).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would likely depend on its properties and potential applications. Given its use in proteomics research , it might be interesting to explore how it interacts with different proteins and how these interactions could be exploited for therapeutic or diagnostic purposes.
Propiedades
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-19-12-13-20(2)24(18-19)27-15-14-25-22-10-6-7-11-23(22)28-17-16-26-21-8-4-3-5-9-21/h3-13,18,25H,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABDLCDARUAIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNC2=CC=CC=C2OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline](/img/structure/B1385523.png)
![N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline](/img/structure/B1385525.png)
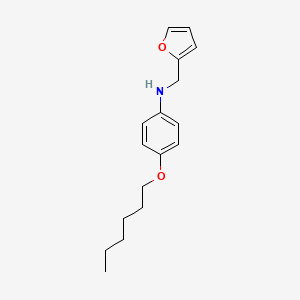
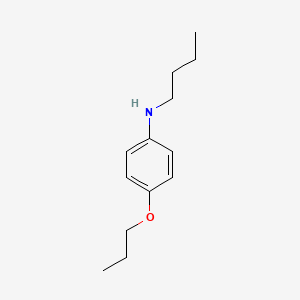



![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine](/img/structure/B1385537.png)
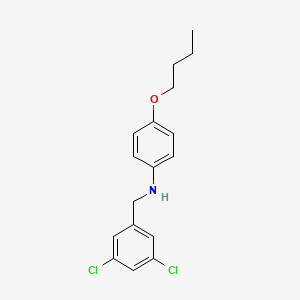
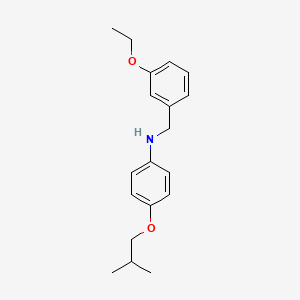
![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)
![N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385543.png)
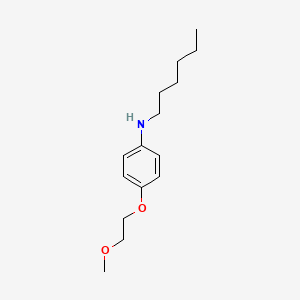
![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1385545.png)
